N-Hexyl-4,5-dihydro-1H-imidazol-2-amine is a compound belonging to the class of imidazoline derivatives. These compounds are characterized by their five-membered ring structure containing two nitrogen atoms. The specific compound in question features a hexyl substituent on the nitrogen atom, which influences its physical and chemical properties. This compound has garnered interest due to its potential applications in medicinal chemistry and organic synthesis.
N-Hexyl-4,5-dihydro-1H-imidazol-2-amine can be classified as an imidazoline derivative. Imidazolines are typically recognized for their biological activity, including antimicrobial and anti-inflammatory properties. The specific structure of N-Hexyl-4,5-dihydro-1H-imidazol-2-amine allows it to participate in various chemical reactions, making it a valuable compound in synthetic organic chemistry.
The synthesis of N-Hexyl-4,5-dihydro-1H-imidazol-2-amine can be achieved through several methods:
These methods often require careful control of reaction conditions, such as temperature and solvent choice, to optimize yields and minimize by-products.
The molecular formula of N-Hexyl-4,5-dihydro-1H-imidazol-2-amine is . The structure consists of a five-membered ring with two nitrogen atoms located at positions 1 and 3 of the ring. The hexyl group is attached to one of the nitrogen atoms, enhancing the compound's lipophilicity.
Key Structural Features:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods such as density functional theory (DFT).
N-Hexyl-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions:
These reactions are significant for developing new pharmaceuticals and understanding the reactivity patterns of imidazoline derivatives.
The mechanism of action for N-Hexyl-4,5-dihydro-1H-imidazol-2-amine largely depends on its interactions with biological targets. Imidazoline compounds often interact with receptors involved in neurotransmission and inflammation modulation.
Key Mechanistic Insights:
These properties make it a candidate for further investigation in drug development.
Physical properties such as boiling point, melting point, and refractive index are essential for practical applications but require experimental determination for precise values.
N-Hexyl-4,5-dihydro-1H-imidazol-2-amine has several potential applications:
The exploration of imidazoline chemistry began with Heinrich Debus's 1858 synthesis of imidazole (glyoxaline) from glyoxal, formaldehyde, and ammonia [4]. This foundational work paved the way for developing reduced derivatives like 4,5-dihydro-1H-imidazol-2-amines (imidazolines). The N-hexyl variant exemplifies strategic modifications to the imidazoline core, where hexyl chain incorporation aims to enhance lipophilicity and membrane permeability. Imidazolines occupy a privileged position in medicinal chemistry due to their resemblance to endogenous signaling moieties in neurotransmitter systems and enzyme active sites [1] [4]. This bioisosteric potential drove systematic investigation into N-alkyl substitutions to optimize pharmacokinetic properties while retaining target engagement capabilities.
The rationale for N-hexyl derivatization stems from structure-property relationship studies indicating that C6 alkyl chains balance lipophilicity and metabolic stability. Unlike shorter alkyl groups, the hexyl moiety provides sufficient hydrophobic character to improve tissue penetration without excessive logP values that compromise solubility [4]. This modification represents a deliberate effort to expand the chemical space of imidazoline-based therapeutics beyond classical agents like clonidine (an imidazoline receptor agonist) toward novel scaffolds with tailored properties.
Table 1: Evolution of Key Imidazoline Derivatives
Compound | Structural Feature | Historical Significance |
---|---|---|
Imidazole (1858) | Parent heterocycle | First synthesized by Debus |
2-Imidazoline (Early 20th c.) | 4,5-Dihydro core | Enabled neurotransmitter targeting |
N-Hexyl-4,5-dihydro-1H-imidazol-2-amine | C6 alkyl chain at N1 | Optimized lipophilicity for modern pharmacology |
N-Hexyl-4,5-dihydro-1H-imidazol-2-amine belongs to a structurally diverse class of bioactive imidazolines with distinct target profiles. Systematic analysis reveals three primary analogue categories:
Receptor-Targeted Analogues: Compounds like N-[4-[[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine (PubChem CID: 44313966) exemplify dimeric designs that enhance α-adrenergic receptor binding through multivalent interactions [2]. These analogues exploit the bidentate hydrogen-bonding capability of the imidazoline ring to anchor to aspartate/glutamate residues in GPCR binding pockets.
Fused Heterocyclic Systems: Derivatives such as N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-2-amine (PubChem CID: 18350667) integrate electron-deficient quinoxaline moieties [6] [7]. This modification extends π-conjugation, enabling DNA intercalation and kinase inhibition. Quinoxaline-imidazoline hybrids demonstrate enhanced antiproliferative activity in vitro due to dual-targeting capabilities.
Schiff Base Hybrids: The pyrazolone-imine scaffold (E)-4-(1-((2-hydroxyphenyl)imino)hexyl)−5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one demonstrates how imidazoline bioisosteres achieve complementary pharmacological profiles [3]. The intramolecular hydrogen bonding in such systems mimics the transition state of enzymatic reactions, particularly evident in metalloproteinase inhibition.
Table 2: Structural Analogues and Their Pharmacological Features
Compound | Core Structure | Key Pharmacological Action | Structural Advantage |
---|---|---|---|
N-Hexyl-4,5-dihydro-1H-imidazol-2-amine | Alkylated imidazoline | α-Adrenergic modulation | Balanced lipophilicity (logP ~2.8) |
Quinoxalin-2-yl-imidazoline [6] [7] | Fused bicyclic | Anticancer/DNA interaction | Enhanced planar surface area |
Pyrazolone-imine [3] | Tautomeric Schiff base | Anti-inflammatory/radioprotective | Metal chelation capacity |
Dimeric imidazoline [2] | Bis-imidazoline | High-affinity receptor binding | Multivalent target engagement |
Structure-activity relationship (SAR) studies indicate that N-hexyl substitution confers distinct advantages over methyl or aryl counterparts. The linear alkyl chain induces moderate steric bulk (molar refractivity ≈ 45.6) without electronic perturbation of the imidazoline ring’s hydrogen-bonding capacity. This allows sustained interaction with catalytic histidine residues in enzymes while improving pharmacokinetic properties [1] [8]. Docking simulations reveal that the hexyl moiety occupies hydrophobic subpockets in α-adrenergic subtypes, explaining enhanced selectivity profiles compared to shorter-chain analogues.
Despite promising structural features, N-hexyl-4,5-dihydro-1H-imidazol-2-amine exhibits several underexplored dimensions that limit therapeutic translation:
Solubility-Permeability Trade-off: Computational models predict aqueous solubility of 0.15 mg/mL for the N-hexyl derivative—significantly lower than N-methyl analogues (8.3 mg/mL) [4]. This creates formulation challenges for in vivo studies. While the hexyl chain enhances membrane permeability (predicted Caco-2 Papp > 15 × 10⁻⁶ cm/s), practical delivery strategies require advanced approaches like lipid nanoparticles or prodrug design.
Receptor Subtype Selectivity: Preliminary binding data suggest moderate affinity for I₁ and I₂ imidazoline receptor subtypes (Kᵢ ≈ 120 nM), yet selectivity ratios against α₂-adrenergic receptors remain unquantified [8]. Molecular determinants governing subtype discrimination—particularly the role of the hexyl chain in avoiding off-target binding—require rigorous pharmacological characterization.
Metabolic Fate: The absence of in vitro metabolism studies represents a critical knowledge gap. Potential oxidation sites include:
Table 3: Key Research Priorities for N-Hexyl-4,5-dihydro-1H-imidazol-2-amine
Knowledge Gap | Current Status | Research Priority | Methodological Approach |
---|---|---|---|
Solubility-bioavailability | Low aqueous solubility predicted | Develop delivery systems | Nanocrystallization; salt screening |
Target engagement specificity | Subtype selectivity unverified | Profiling across receptor panels | Radioligand binding assays |
Metabolic stability | No ADME data available | In vitro metabolite identification | Liver microsome assays + LC-MS/MS |
Signaling pathway modulation | Downstream effects uncharacterized | Functional cellular assays | cAMP/GTPγS; β-arrestin recruitment |
Additionally, the compound’s potential in non-neuronal contexts remains virtually unexplored. Given established roles of imidazolines in apoptosis regulation and glucose metabolism, investigations into oncological or metabolic disease applications represent promising research avenues. The hexyl side chain’s influence on mitochondrial function—particularly through interactions with Bcl-2 family proteins—warrants specific attention [1].
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: